
バナジウム
概要
説明
Vanadium is a chemical element with the symbol V and atomic number 23. It is a hard, silvery-grey, malleable transition metal. The element is found in a number of minerals and is present in many living organisms. Vanadium is an important trace element that plays a role in the metabolism of many organisms. It is also used in a variety of industrial applications, such as steel production and catalysts.
科学的研究の応用
化学反応における触媒作用
バナジウム化合物、特に酸化バナジウムは、複数の酸化状態で存在する能力とルイス酸性を持つことから、様々な化学反応において触媒として広く使用されています {svg_1}。それらは、アルカン、アルケン、アレーン、アルコール、アルデヒド、ケトン、および硫黄種の酸化において重要な役割を果たします。 さらに、バナジウム触媒は、酸化的なC-C結合およびC-O結合の開裂、炭素-炭素結合の形成、およびその他の重要な変換に関与しています {svg_2}.
鉄鋼および合金の製造
バナジウムは、高強度鋼合金の製造における主要な成分です。それは鋼の引張強度、靭性、耐摩耗性を向上させ、工具、建築物、輸送機器での使用に最適です。 鋼合金へのバナジウムの添加は、さびや腐食に対する耐性も向上させます {svg_3}.
エネルギー貯蔵デバイス
バナジウムの電気化学的特性は、エネルギー貯蔵用途に最適です。バナジウムレドックスフロー電池(VRFB)は、異なる酸化状態のバナジウムイオンを利用して化学的ポテンシャルエネルギーを貯蔵する、充電式フロー電池の一種です。 VRFBは、発電所や送電網に接続されたグリッドエネルギー貯蔵に使用されています {svg_4}.
スマートグラスとセラミックスの製造
酸化バナジウムは、スマートウィンドウや特定のガラスの製造に使用されています。これらの材料は、電気的または熱的変化に応じて光の透過特性を変更でき、建物の省エネルギー用途に役立ちます。 バナジウムは、セラミックスの製造にも使用され、強度と熱安定性の向上をもたらします {svg_5}.
生物医学的用途
医学の分野では、バナジウム化合物が潜在的な治療効果について研究されています。研究では、糖尿病、がん、その他の病気の治療のためのバナジウムベースの薬物の使用が検討されています。 酵素機能を含む生物学的システムにおけるバナジウムの役割は、現在も研究中です {svg_6}.
環境用途
バナジウム化合物は、産業排出物からの汚染物質の触媒除去などの環境用途に採用されています。 例えば、五酸化バナジウムは、硫酸の製造における触媒として使用され、これは煙道ガスから二酸化硫黄を除去するために不可欠です {svg_7}.
電子機器およびマイクロエレクトロニクス
バナジウムは、良好な電気伝導性と安定性を持つため、マイクロエレクトロニクスデバイスの製造に使用されています。 それは、正確かつ安定した動作を必要とするセンサー、トランジスタ、その他の電子部品の製造における成分です {svg_8}.
先端材料科学
バナジウムのユニークな特性は、先端材料の開発に貢献しています。その化合物は、特定の磁気特性を持つ合金の製造だけでなく、特定の温度で超伝導性を示す材料の製造にも使用されます。 これらの材料は、航空宇宙や電子機器など、様々なハイテク分野で潜在的な用途があります {svg_9}.
作用機序
Target of Action
Vanadium primarily targets protein tyrosine phosphatase 1B (PTP1B) . This enzyme plays a crucial role in the regulation of insulin signaling, and its inhibition enhances insulin sensitivity . Vanadium also interacts with other enzymes such as alkaline phosphatase (ALP) and protein tyrosine phosphatase (PTP) .
Mode of Action
Vanadium compounds interact with their targets by forming stable complexes . For instance, vanadate can replace phosphate in an enzyme, forming stable complexes with the enzyme target and inhibiting the enzyme . Vanadium compounds also modulate the activity of phosphatases and kinases .
Biochemical Pathways
Vanadium compounds affect several biochemical pathways. They are known to control hyperglycemia, possibly by inhibiting glucose-6-phosphatase , a key enzyme in the development of insulin resistance and type 2 diabetes . Vanadium compounds also modulate signaling pathways, particularly those involving phosphatases and kinases .
Pharmacokinetics
It is known that vanadium is a transition metal that is widely distributed in the environment . Once isolated artificially, the formation of an oxide layer (passivation) somewhat stabilizes the free metal against further oxidation .
Result of Action
At the molecular and cellular level, vanadium compounds exhibit cytotoxic activity. They induce DNA binding, oxidative stress, cell cycle regulation, and programmed cell death . Vanadium compounds also activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases .
Action Environment
Environmental factors significantly influence the action of vanadium. The differential association preferences of vanadium species control the fractionation of vanadium in soil solid phases, which further affect the biogeochemical fate of vanadium in the ecosystem . Moreover, anthropogenic activities, such as smelting, mining, and fossil fuel combustion, can cause severe vanadium pollution in the biogeosphere .
将来の方向性
生化学分析
Biochemical Properties
Vanadium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatases, where vanadium compounds act as inhibitors. This inhibition leads to the modulation of signaling pathways, particularly those involving insulin signaling . Vanadium also interacts with enzymes such as vanadium-dependent haloperoxidases, which are involved in the catalysis of halogenation reactions . Additionally, vanadium can form complexes with proteins, influencing their structure and function.
Cellular Effects
Vanadium affects various types of cells and cellular processes. In insulin-responsive cells, vanadium compounds mimic the action of insulin, leading to increased glucose uptake and improved glucose metabolism . This effect is mediated through the activation of insulin signaling pathways and the modulation of gene expression related to glucose metabolism. Vanadium also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, vanadium has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of vanadium involves its ability to bind to biomolecules and modulate their activity. Vanadium compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, vanadium inhibits protein tyrosine phosphatases by forming a stable complex with the enzyme, preventing its dephosphorylation activity . This inhibition leads to the activation of downstream signaling pathways, such as the insulin signaling pathway. Vanadium can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanadium can change over time due to its stability and degradation. Vanadium compounds are generally stable under physiological conditions, but their activity can be influenced by factors such as pH, redox conditions, and the presence of other biomolecules . Long-term exposure to vanadium has been shown to result in sustained activation of insulin signaling pathways and improved glucose metabolism in in vitro and in vivo studies . Prolonged exposure to high concentrations of vanadium may lead to toxic effects on cellular function.
Dosage Effects in Animal Models
The effects of vanadium vary with different dosages in animal models. At low to moderate doses, vanadium compounds have been shown to improve glucose metabolism and insulin sensitivity . At high doses, vanadium can exhibit toxic effects, including oxidative stress, DNA damage, and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of vanadium are seen at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
Vanadium is involved in various metabolic pathways, including those related to glucose and lipid metabolism. Vanadium compounds can activate key enzymes involved in glycolysis, gluconeogenesis, and lipid synthesis . Additionally, vanadium interacts with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing metabolic flux and metabolite levels . These interactions contribute to the overall regulation of cellular metabolism and energy homeostasis.
Transport and Distribution
Vanadium is transported and distributed within cells and tissues through specific transporters and binding proteins. In the bloodstream, vanadium binds to transferrin, a transport protein that facilitates its uptake into cells . Once inside the cell, vanadium can be sequestered in organelles such as lysosomes and mitochondria, where it exerts its effects on cellular function . The localization and accumulation of vanadium within cells are influenced by factors such as concentration, redox state, and the presence of other metal ions.
Subcellular Localization
The subcellular localization of vanadium is critical for its activity and function. Vanadium can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, vanadium-dependent haloperoxidases are localized to peroxisomes, where they catalyze halogenation reactions . The localization of vanadium within cells can also affect its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONUFNNVUYDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040282, DTXSID50896834, DTXSID301317924, DTXSID501318059 | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.9415 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Silver-white metal; [Hawley] | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3407 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in nitric, hydrofluoric, and concentrated sulfuric acids; attacked by alkali, forming water soluble vanadates | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 6.11 at 18.7 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.34X10-2 mm Hg at 1916 °C /Extrapolated/ | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
95% vanadium contains the following impurities: aluminum, 2%; iron, 0.35%; silicon, 0.27%; and carbon, 0.4%. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light gray or white lustrous powder, fused hard lumps or body-centered cubic crystals, Pure vanadium is a bright white metal; soft and ductile, Gray-white metal; cubic, Steel gray with a bluish tinge | |
CAS No. |
7440-62-2, 14782-33-3, 22537-31-1, 22541-77-1 | |
| Record name | Vanadium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium(1+), ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014782333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion (V5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion(3+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J9J9XKDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1910 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q1: How does vanadium interact with biological systems?
A: Vanadium, particularly in the form of vanadate (V5+) and vanadyl (V4+), exhibits insulin-like properties by mimicking the actions of insulin in various tissues. [] This effect stems from vanadium’s ability to inhibit protein tyrosine phosphatases, enzymes that regulate insulin signaling pathways. []
Q2: What are the potential risks associated with vanadium exposure?
A: While vanadium exhibits beneficial effects at low concentrations, elevated levels can lead to toxicity. [] Studies have shown that vanadium can induce oxidative stress and disrupt mitochondrial function in rat liver cells, ultimately leading to cell death. [] It's important to note that the toxicity of vanadium is dependent on factors like dose, route of exposure, and chemical form.
Q3: What is the impact of vanadium on mitochondria?
A: Vanadium, specifically sodium metavanadate (NaVO3), has been shown to induce mitochondrial toxicity. [] Studies using isolated rat liver mitochondria demonstrated that NaVO3 disrupts mitochondrial respiratory complexes I, II, and III, leading to increased reactive oxygen species (ROS) formation and ATP depletion. []
Q4: Does vanadium affect liver function?
A: Studies in Wistar rats have revealed that administering sodium metavanadate (V5+) can lead to liver damage. [] This damage is evidenced by a significant increase in serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver cell injury. []
Q5: What protective measures can mitigate vanadium-induced nephrotoxicity?
A: Research indicates that the essential oil of Salvia officinalis (sage) exhibits protective effects against vanadium-induced kidney damage in rat models. [] Co-administration of sage essential oil with ammonium metavanadate mitigated biochemical markers of kidney damage and improved histopathological lesions. [] This protective effect is attributed to the antioxidant properties of the oil's components, including β-caryophyllene, limonene, and carvacrol. []
Q6: What is the molecular formula and weight of vanadium pentoxide (V2O5)?
A6: The molecular formula of vanadium pentoxide is V2O5, and its molecular weight is 181.88 g/mol.
Q7: What spectroscopic techniques are used to characterize vanadium compounds?
A7: A range of spectroscopic methods are employed to characterize vanadium compounds, including:
- Electron Paramagnetic Resonance (EPR): Used to study the electronic structure and local environment of paramagnetic vanadium species, particularly V4+. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules, which can be used to identify functional groups and study bonding interactions in vanadium complexes. []
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of vanadium in materials. []
- X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of vanadium-containing materials. [, , ]
Q8: What are vanadium oxide nanotubes (VONTs), and what makes them unique?
A: Vanadium oxide nanotubes (VONTs) are a type of nanostructured material composed of rolled-up layers of vanadium oxide. [, ] They possess a high surface area, unique electronic properties, and the ability to intercalate ions, making them suitable for applications like electrodes in lithium-ion batteries. [, ]
Q9: How does the structure of VONTs evolve during lithium-ion intercalation?
A: During lithium-ion intercalation, VONTs undergo structural changes. Operando powder X-ray diffraction and total X-ray scattering studies reveal that the VOx layers within the nanotubes expand and contract as vanadium undergoes reduction and oxidation. [] Notably, the interlayer spacing of VONTs is significantly influenced by the type of molecules or ions present within the interlayer space. []
Q10: How do additives impact the electrolyte in vanadium redox flow batteries (VRFBs)?
A: Additives play a crucial role in enhancing the performance of vanadium redox flow batteries (VRFBs). Studies using atomic emission spectroscopy have shown that certain additives can increase the concentration of vanadium ions in the sulfuric acid electrolyte. [] Furthermore, cyclic voltammetry measurements indicate that these additives have minimal impact on the electrochemical reversibility and conductivity of the electrolyte. []
Q11: How does vanadium enhance the properties of high-speed steel?
A: Vanadium is a crucial alloying element in high-speed steel, primarily due to its ability to form hard vanadium carbides (VC). [, ] These carbides impart high wear resistance and hot hardness, allowing the steel to maintain its cutting edge even at elevated temperatures. [, ] The size and distribution of VC significantly influence the mechanical properties of the steel. []
Q12: How does the vanadium content affect hydrogen diffusion in X80 pipeline steel?
A: Increasing the vanadium content in X80 pipeline steel effectively reduces hydrogen diffusion. [] This decrease in diffusion is attributed to the formation of vanadium carbides (VC), which act as traps for hydrogen atoms, thereby hindering their movement through the steel matrix. []
Q13: What is the role of vanadium in the direct oxidation of benzene to phenol?
A: Vanadium-based catalysts play a critical role in facilitating the direct oxidation of benzene to phenol using molecular oxygen (O2). [] Specifically, V4+ species, often generated by reducing V5+ species, are essential for activating O2 and producing reactive oxygen species that drive the oxidation reaction. []
Q14: How can the phase change properties of vanadium dioxide (VO2) films be improved?
A: Plasma radiation treatment has emerged as a promising technique to enhance the phase change properties of vanadium dioxide (VO2) films. [] This method is favored over conventional annealing processes due to its simplicity, efficiency, and cost-effectiveness. []
Q15: What is the significance of vanadium in zeolite-based catalysts?
A: Vanadium incorporated into zeolites, specifically SiBEA zeolite, exhibits unique reactivity towards small gas-phase molecules. [] EPR studies reveal the presence of paramagnetic dioxovanadium(IV) (VO2) species within the zeolite channels. [] These VO2 species demonstrate reducing properties, converting molecules like nitrous oxide (N2O) and O2 into reactive oxygen species (O− and O2−). []
Q16: What are the catalytic applications of vanadium oxide?
A16: Vanadium oxide (VOx) is a versatile catalyst employed in various industrial processes, including:
- Oxidation Reactions: VOx catalysts are widely used in the oxidation of hydrocarbons, alcohols, and sulfur dioxide (SO2). [] A prime example is the oxidation of SO2 to sulfur trioxide (SO3) in the production of sulfuric acid (H2SO4).
- Selective Oxidation: VOx-based catalysts exhibit selectivity in oxidizing specific reactants to desired products. One example is the direct oxidation of benzene to phenol using VOx catalysts. []
Q17: What factors influence the catalytic activity of vanadium oxide catalysts?
A17: Several factors impact the catalytic performance of vanadium oxide:
Q18: How is computational chemistry employed in vanadium research?
A18: Computational chemistry tools play a crucial role in understanding and predicting the properties and behavior of vanadium-containing systems. These applications include:
Q19: What are the primary sources of vanadium?
A19: Vanadium is primarily sourced from:
- Vanadium-Titanium Magnetite Ores: These ores are the most significant source of vanadium. []
- Vanadium-Bearing Slag: A byproduct of steelmaking, vanadium-bearing slag is another important source. [, , , , ]
Q20: How is vanadium extracted from its ores and slags?
A20: Several methods are employed for vanadium extraction, including:
- Roasting and Leaching: Vanadium-bearing materials are roasted with additives like sodium carbonate (Na2CO3) or ammonium sulfate ((NH4)2SO4) to convert vanadium into soluble forms, followed by leaching with water or acid solutions. [, , , ]
- Oxygen Pressure Acid Leaching: This method involves leaching vanadium slag with sulfuric acid (H2SO4) under high oxygen pressure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
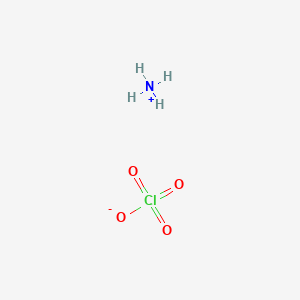
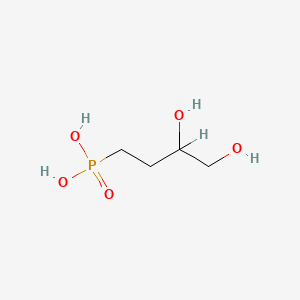
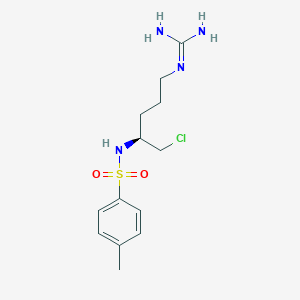
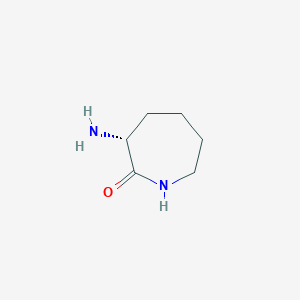


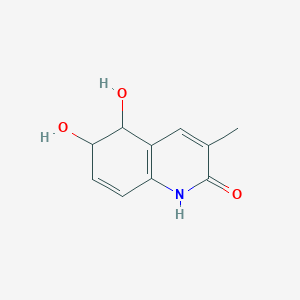
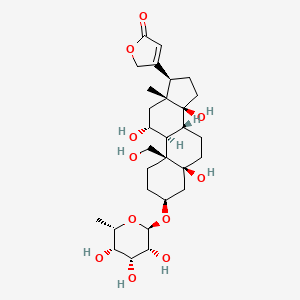
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)


